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molecular formula C8H10FN B1335634 N-ethyl-4-fluoroaniline CAS No. 405-67-4

N-ethyl-4-fluoroaniline

Cat. No. B1335634
M. Wt: 139.17 g/mol
InChI Key: MBSPOYRKNIDVOA-UHFFFAOYSA-N
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Patent
US05569654

Procedure details

Iodoethane (3.6 ml) was added to a mixture of 4-fluoroaniline (4.26 ml) and potassium carbonate (6.9 g) in dry DMF (100 ml). After 18.5 h at 23°, the resulting suspension was poured into water (400 ml) and extracted with EA (400 ml). The organic extract was washed with water (200 ml) then saturated brine (200 ml), dried and evaporated. The residual oil was chromatographed with 2 to 3 to 4% EA in hexane as eluent to give the title compound (3.667 g) as a yellow oil.
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
4.26 mL
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[CH2:2][CH3:3].[F:4][C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C=O)C>[CH2:2]([NH:9][C:8]1[CH:10]=[CH:11][C:5]([F:4])=[CH:6][CH:7]=1)[CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.6 mL
Type
reactant
Smiles
ICC
Name
Quantity
4.26 mL
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
6.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated brine (200 ml), dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residual oil was chromatographed with 2 to 3 to 4% EA in hexane as eluent

Outcomes

Product
Details
Reaction Time
18.5 h
Name
Type
product
Smiles
C(C)NC1=CC=C(C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.667 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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